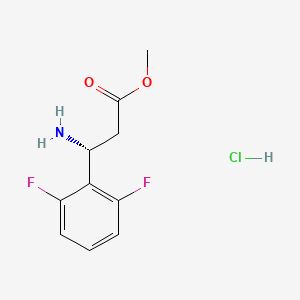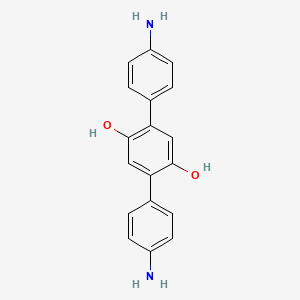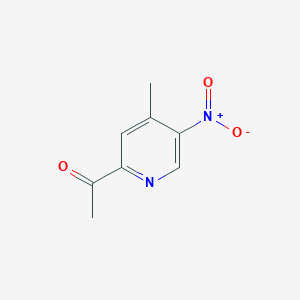
Methyl (R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a difluorophenyl group, making it a valuable compound in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate difluorophenyl precursor.
Esterification: The ester group is introduced using standard esterification techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorophenyl group plays a crucial role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2,6-difluorophenyl)propanoate
Uniqueness
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the difluorophenyl group. This combination enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
YJQYODATYXLFET-DDWIOCJRSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=C(C=CC=C1F)F)N.Cl |
SMILES canónico |
COC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)



![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)



![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)



